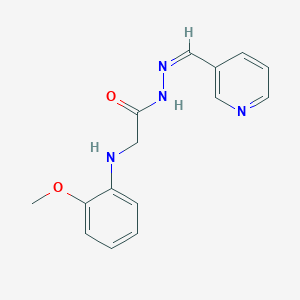![molecular formula C17H16N2O5 B325852 4-[2-(4-hydroxybenzoyl)carbohydrazonoyl]-2-methoxyphenyl acetate](/img/structure/B325852.png)
4-[2-(4-hydroxybenzoyl)carbohydrazonoyl]-2-methoxyphenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(4-hydroxybenzoyl)carbohydrazonoyl]-2-methoxyphenyl acetate is a complex organic compound with potential applications in various fields including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hydrazinylidene group, a methoxyphenyl group, and an acetate group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-hydroxybenzoyl)carbohydrazonoyl]-2-methoxyphenyl acetate typically involves the reaction of 4-hydroxybenzaldehyde with 2-methoxyphenylhydrazine in the presence of an acid catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which is then acetylated using acetic anhydride to yield the final product. The reaction conditions often include refluxing the mixture in an organic solvent such as ethanol or methanol for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-(4-hydroxybenzoyl)carbohydrazonoyl]-2-methoxyphenyl acetate undergoes various chemical reactions including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and acetate groups, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Hydrazine derivatives.
Substitution: Alkylated or acylated products.
Applications De Recherche Scientifique
4-[2-(4-hydroxybenzoyl)carbohydrazonoyl]-2-methoxyphenyl acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antioxidant and its ability to modulate biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-[2-(4-hydroxybenzoyl)carbohydrazonoyl]-2-methoxyphenyl acetate involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and upregulating the expression of cytoprotective genes such as NQO1 and HO-1. Additionally, it may inhibit specific enzymes and signaling pathways involved in inflammation and cancer progression.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxyphenyl acetate: A natural antioxidant with similar biological activities.
4-Hydroxy-2-quinolones: Compounds with significant pharmaceutical and biological activities.
Indole derivatives: Known for their diverse biological and clinical applications.
Uniqueness
4-[2-(4-hydroxybenzoyl)carbohydrazonoyl]-2-methoxyphenyl acetate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C17H16N2O5 |
|---|---|
Poids moléculaire |
328.32 g/mol |
Nom IUPAC |
[4-[(E)-[(4-hydroxybenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] acetate |
InChI |
InChI=1S/C17H16N2O5/c1-11(20)24-15-8-3-12(9-16(15)23-2)10-18-19-17(22)13-4-6-14(21)7-5-13/h3-10,21H,1-2H3,(H,19,22)/b18-10+ |
Clé InChI |
NVOVMWCDQMVLTF-VCHYOVAHSA-N |
SMILES isomérique |
CC(=O)OC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)O)OC |
SMILES |
CC(=O)OC1=C(C=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)O)OC |
SMILES canonique |
CC(=O)OC1=C(C=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Cyanobenzylidene)amino]benzamide](/img/structure/B325769.png)
![2-[(E)-[(5-NITROFURAN-2-YL)METHYLIDENE]AMINO]BENZAMIDE](/img/structure/B325772.png)
![2-[(3-Methylbenzylidene)amino]benzamide](/img/structure/B325774.png)

![(6Z)-4-bromo-6-[(3-chloro-2-methylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B325777.png)
![4,6-Dimethyl-1-[(4-methylbenzylidene)amino]-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B325780.png)
![4,6-DIMETHYL-1-[(E)-[(2-METHYLPHENYL)METHYLIDENE]AMINO]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE](/img/structure/B325785.png)
![N'-[1-(4-aminophenyl)ethylidene]-2-chlorobenzohydrazide](/img/structure/B325786.png)
![N'-[(2-isopropyl-5-methylphenoxy)acetyl]-2,2-diphenylacetohydrazide](/img/structure/B325787.png)
![N'-([1,1'-biphenyl]-4-ylcarbonyl)-2-(2-isopropyl-5-methylphenoxy)acetohydrazide](/img/structure/B325788.png)
![2-(2-methoxyanilino)-N'-[(E)-pyrrol-2-ylidenemethyl]acetohydrazide](/img/structure/B325790.png)

![N'-(1-[1,1'-biphenyl]-4-ylethylidene)-2-(2-methoxyanilino)acetohydrazide](/img/structure/B325792.png)
![(4E)-4-[(3-bromophenyl)hydrazinylidene]-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-one](/img/structure/B325793.png)
